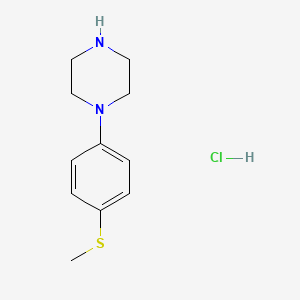
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde compound with the molecular formula C8H3F4IO. This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzaldehyde core. It is used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde can be synthesized starting from benzaldehyde. The synthetic route typically involves the following steps:
Nitration: Benzaldehyde is nitrated to form nitrobenzaldehyde.
Reduction: The nitro group is reduced to an amino group, forming aminobenzaldehyde.
Fluorination: The amino group is replaced with a fluorine atom using a fluorinating agent.
Iodination: The fluorinated benzaldehyde is then iodinated to introduce the iodine atom.
Trifluoromethylation: Finally, a trifluoromethyl group is introduced using a trifluoromethylating reagent.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine, iodine, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or silver fluoride.
Major Products
Oxidation: 2-Fluoro-3-iodo-5-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-3-iodo-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde is used in scientific research for the synthesis of complex organic molecules. Its applications include:
Chemistry: Used as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in the synthesis of potential drug candidates with fluorine-containing pharmacophores.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde involves its reactivity due to the presence of electron-withdrawing groups (fluorine, iodine, and trifluoromethyl). These groups influence the compound’s electrophilicity and nucleophilicity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains a chlorine atom instead of iodine, which affects its reactivity and applications.
2-Fluoro-3-(trifluoromethyl)benzamide: An amide derivative with different chemical properties and applications .
Uniqueness
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde is unique due to the presence of both iodine and trifluoromethyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C8H3F4IO |
|---|---|
Peso molecular |
318.01 g/mol |
Nombre IUPAC |
2-fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H3F4IO/c9-7-4(3-14)1-5(2-6(7)13)8(10,11)12/h1-3H |
Clave InChI |
IUIFVMMCBJGPJW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C=O)F)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14034092.png)
![(1R,2R)-Methyl 5'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14034103.png)
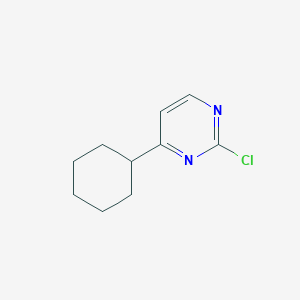


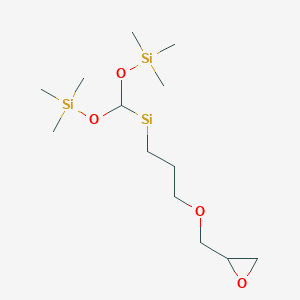

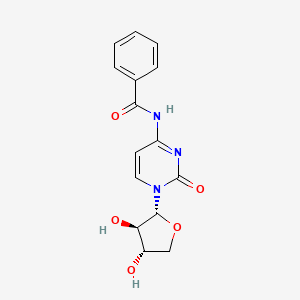
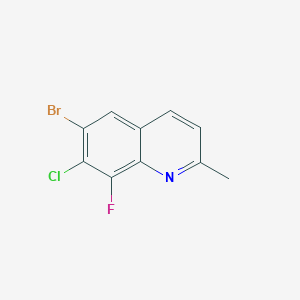
![Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14034143.png)


